molecular formula C15H19N5O3S3 B2465535 1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1351619-91-4

1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2465535
CAS No.: 1351619-91-4
M. Wt: 413.53
InChI Key: GMORQRYMFOGXGS-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3S3 and its molecular weight is 413.53. The purity is usually 95%.
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Properties

IUPAC Name

1-methylsulfonyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S3/c1-26(22,23)20-7-4-12(5-8-20)13(21)17-14-18-19-15(25-14)24-10-11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMORQRYMFOGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₈N₄O₂S₂
  • Molecular Weight: 358.46 g/mol

Structural Features

The compound features a piperidine backbone substituted with a carboxamide group, a methylsulfonyl group, and a thiadiazole moiety linked to a pyridine ring. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, similar to the studied compound, exhibit significant antimicrobial properties. For instance, compounds with thiadiazole structures have shown promising results against various bacterial strains:

CompoundMIC (mg/ml)Target Bacteria
Thiadiazole Derivative0.03Staphylococcus aureus
Chloramphenicol0.4Staphylococcus aureus
Thiadiazole Derivative0.85Bacillus subtilis

These findings suggest that the compound may also possess similar antimicrobial efficacy due to its structural similarities to known active thiadiazole derivatives .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro studies have demonstrated that certain compounds can inhibit the growth of cancer cell lines, such as breast cancer and prostate cancer cells:

CompoundCell LineIC50 (μM)
Thiadiazole DerivativeMDA-MB-231 (Breast Cancer)3.3
Thiadiazole DerivativeHEK293T (Normal Human Cells)34.71

In these studies, the tested compounds exhibited higher inhibitory activities compared to standard chemotherapy agents like cisplatin .

The proposed mechanism of action for thiadiazole derivatives involves interaction with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. The specific interactions may vary based on the structural modifications present in the compound.

Case Studies

  • Antimicrobial Study : A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compound showed an MIC value significantly lower than that of conventional antibiotics.
  • Anticancer Research : Another study focused on the synthesis of piperidine-based thiadiazoles and their effect on cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells through caspase activation pathways.

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